molecular formula C10H14BrNO B2930917 2-(4-Bromo-3-methoxyphenyl)propan-2-amine CAS No. 1514221-32-9

2-(4-Bromo-3-methoxyphenyl)propan-2-amine

Cat. No.: B2930917
CAS No.: 1514221-32-9
M. Wt: 244.132
InChI Key: NAANMLMUSLSRMT-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methoxyphenyl)propan-2-amine is an organic compound with the molecular formula C10H14BrNO. It is a white or light yellow crystalline powder with a distinct aromatic odor. This compound is soluble in organic solvents such as ethanol, methanol, and chloroform but is insoluble in water .

Scientific Research Applications

2-(4-Bromo-3-methoxyphenyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The safety information for “2-(4-Bromo-3-methoxyphenyl)propan-2-amine” indicates that it is a dangerous compound . Specific hazard statements or precautionary statements were not provided in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methoxyphenyl)propan-2-amine typically involves a substitution reaction. One common method is the reaction of 4-bromo-3-methoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methoxyphenyl)propan-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-3-methoxyphenyl)propan-2-amine is unique due to the presence of both bromine and methoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceutical agents .

Properties

IUPAC Name

2-(4-bromo-3-methoxyphenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAANMLMUSLSRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Br)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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